molecular formula C16H12BrNO4 B13951638 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran CAS No. 57543-95-0

6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran

Cat. No.: B13951638
CAS No.: 57543-95-0
M. Wt: 362.17 g/mol
InChI Key: VHWZHTFTOYZFRD-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is a complex organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the benzopyran core.

    Methoxylation: Introduction of the methoxy group at the 2-position of the phenyl ring.

    Nitration: Introduction of the nitro group at the 3-position of the benzopyran core.

Each of these steps requires specific reaction conditions, such as the use of bromine or brominating agents for bromination, methanol or methoxylating agents for methoxylation, and nitric acid or nitrating agents for nitration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 6-Bromo-2-(2-hydroxyphenyl)-3-nitro-2H-1-benzopyran.

    Reduction: 6-Bromo-2-(2-methoxyphenyl)-3-amino-2H-1-benzopyran.

    Substitution: Various substituted benzopyrans depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and methoxy group can also influence the compound’s binding affinity to various enzymes and receptors, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Similar structure with a bromine and methoxy group but lacks the nitro group and benzopyran core.

    6-Bromo-2-methoxynaphthalene: Similar structure but lacks the nitro group and benzopyran core.

Uniqueness

6-Bromo-2-(2-methoxyphenyl)-3-nitro-2H-1-benzopyran is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the benzopyran core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

57543-95-0

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

6-bromo-2-(2-methoxyphenyl)-3-nitro-2H-chromene

InChI

InChI=1S/C16H12BrNO4/c1-21-15-5-3-2-4-12(15)16-13(18(19)20)9-10-8-11(17)6-7-14(10)22-16/h2-9,16H,1H3

InChI Key

VHWZHTFTOYZFRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-]

Origin of Product

United States

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